molecular formula C22H22ClN3O4S B4201021 N-(5-Chloro-2-phenoxyphenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide

N-(5-Chloro-2-phenoxyphenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide

Cat. No.: B4201021
M. Wt: 459.9 g/mol
InChI Key: FIGPIYCQWBEPOZ-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-phenoxyphenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This acetamide derivative features a complex structure that incorporates phenoxy, chlorophenyl, and dimethylsulfamoyl substituents, making it a valuable intermediate for exploring structure-activity relationships in drug discovery. Its molecular architecture suggests potential as a key scaffold for the development of enzyme inhibitors, particularly targeting biological pathways involving sulfonamide-based modulation. Researchers utilize this compound in high-throughput screening assays to identify novel therapeutic agents, with preliminary studies indicating possible applications in cellular signaling research. The presence of both sulfonamide and acetamide functional groups in a single molecule offers a unique profile for investigating protein-ligand interactions and metabolic stability. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal, human, or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-(5-chloro-2-phenoxyphenyl)-2-[N-(dimethylsulfamoyl)anilino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O4S/c1-25(2)31(28,29)26(18-9-5-3-6-10-18)16-22(27)24-20-15-17(23)13-14-21(20)30-19-11-7-4-8-12-19/h3-15H,16H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIGPIYCQWBEPOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N(CC(=O)NC1=C(C=CC(=C1)Cl)OC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-2-phenoxyphenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide and dimethylsulfamoyl moieties undergo hydrolysis under acidic or alkaline conditions:

Reaction Type Conditions Products Yield/Notes
Acetamide Hydrolysis 6M HCl, 80°C, 4h2-[(Dimethylsulfamoyl)(phenyl)amino]acetic acid + 5-chloro-2-phenoxyaniline~75% conversion
Sulfonamide Hydrolysis 10% NaOH, reflux, 12hPhenylamine derivative + dimethylsulfamic acidLimited reactivity due to steric hindrance

Key factors influencing hydrolysis:

  • Steric protection from the phenoxyphenyl and phenylamino groups reduces sulfonamide reactivity.

  • Electron-withdrawing chloro substituent accelerates acetamide cleavage .

Nucleophilic Substitution

The chloro substituent at the 5-position participates in SNAr (nucleophilic aromatic substitution):

Nucleophile Conditions Product Applications
MethoxideK₂CO₃, DMF, 120°C, 8hMethoxy-substituted derivativeIntermediate for further functionalization
AminesCuI, L-proline, DMSO, 100°C, 24hAryl amine analogsBioactive compound synthesis

Reactivity trends:

  • Electron-deficient aromatic ring enhances substitution kinetics .

  • Dimethylsulfamoyl group directs nucleophiles para to the chloro substituent.

Oxidation and Reduction

Controlled redox reactions modify key functional groups:

Process Reagents/Conditions Outcome Significance
Acetamide Reduction LiAlH₄, THF, 0°C → RT, 2hCorresponding amine derivativeEnhances bioavailability
Sulfonamide Oxidation mCPBA, CH₂Cl₂, -20°C, 1hSulfonyl imine intermediateRare; requires stabilizers

Synthetic Pathway and Intermediate Reactions

The compound is synthesized via a multi-step sequence :

  • Chloro-phenoxyaniline Preparation : Ullmann coupling of 5-chloro-2-nitrophenol with iodobenzene, followed by reduction.

  • Sulfamoylation : Reaction with dimethylsulfamoyl chloride in pyridine/DCM (0°C → RT, 12h).

  • Acetamide Formation : Condensation with chloroacetyl chloride using triethylamine (yield: 82–89%).

Critical Optimization Parameters :

  • Temperature control (<5°C during sulfamoylation prevents side reactions).

  • Solvent polarity (DMF preferred for SNAr; THF for reductions) .

Stability Under Pharmacological Conditions

Condition Degradation Pathway Half-Life Implications
pH 1.2 (simulated gastric)Acetamide hydrolysis3.2hRapid metabolism limits oral dosing
pH 7.4 (blood)Sulfonamide oxidation>48hSuitable for sustained activity

Scientific Research Applications

N-(5-Chloro-2-phenoxyphenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-Chloro-2-phenoxyphenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Structural and Functional Group Variations

Table 1: Key Structural Features and Physical Properties
Compound Name / ID Key Substituents or Modifications Molecular Weight (g/mol) Melting Point (°C) Notable Features Reference
Target Compound 5-Chloro-2-phenoxyphenyl, dimethylsulfamoyl-phenylamino 459.94 Not reported Balanced lipophilicity and hydrogen-bonding capacity; complex aromatic framework
2-{[4-Oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]amino}-2-thioxoacetamide (22) Trimethoxybenzylidene-thiazolidinone ~552.6* 158–217 Thiazolidinone core; high yield (80–89%); potential for metal coordination
N-(5-Chloro-2-methylphenyl)-2-(diethylamino)acetamide Diethylamino, 5-chloro-2-methylphenyl 254.76 Not reported Simplified structure; enhanced basicity from diethylamino group
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Dichlorophenyl, pyrazolyl 390.26 473–475 Rigid pyrazolyl ring; crystallographic evidence of planar amide dimers
N-(5-Chloro-2-methoxyphenyl)-2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide Pyrimidoindole, sulfanyl ~536.4* Not reported Heterocyclic complexity; dual chloro substitution
2-Chloro-N-{2-[(4-chlorophenyl)sulfanyl]-5-(diethylsulfamoyl)phenyl}acetamide Diethylsulfamoyl, chlorophenylsulfanyl 447.40 Not reported Sulfamoyl and sulfanyl groups; possible dual-target activity

*Calculated based on molecular formulas from references.

Physicochemical Properties

  • Melting Points: Thiazolidinone derivatives (158–217°C) exhibit higher melting points than simpler acetamides, likely due to crystalline packing from rigid heterocycles . The target compound’s melting point is unreported but may align with its aromatic bulk.
  • Solubility: The dimethylsulfamoyl group in the target compound may enhance water solubility compared to purely lipophilic analogs (e.g., diethylamino derivatives in ).

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of N-(5-Chloro-2-phenoxyphenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires careful selection of reagents and reaction conditions. For example, acetic anhydride under reflux conditions can acetylate sulfonamide intermediates efficiently, as demonstrated in structurally related compounds like N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide . Key factors include temperature control (reflux vs. room temperature), stoichiometry of sulfonamide and acylating agents, and purification via column chromatography or recrystallization. Monitoring reaction progress using TLC (e.g., Rf values in ethyl acetate/methanol/hexane systems) ensures intermediate purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : A combination of ¹H/¹³C NMR and FTIR is critical. NMR can resolve the dimethylsulfamoyl group (e.g., singlet for N-(CH₃)₂ at δ ~2.8 ppm) and the phenoxyphenyl moiety (aromatic protons at δ ~6.5–7.5 ppm). FTIR confirms sulfonamide (S=O stretching at ~1150–1350 cm⁻¹) and acetamide (C=O at ~1650–1700 cm⁻¹) functionalities. X-ray crystallography, as applied to N-(4-chloro-2-nitrophenyl) derivatives, can resolve steric effects from the chloro and phenoxy substituents .

Q. How can researchers assess the solubility and stability of this compound under varying experimental conditions?

  • Methodological Answer : Solubility profiling in polar (DMSO, methanol) and non-polar (hexane) solvents identifies optimal solvents for biological assays. Stability studies involve HPLC or UV-Vis spectroscopy under acidic/basic conditions or elevated temperatures. For example, sulfonamide-containing analogs in showed stability in ethanol at 4°C for >30 days. Accelerated degradation studies (e.g., 40°C/75% RH for 1 week) can predict long-term storage requirements .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the dimethylsulfamoyl group in bioactivity?

  • Methodological Answer : Design analogs with modified sulfonamide groups (e.g., replacing dimethylsulfamoyl with methylsulfonyl or carbamimidoyl) and test their activity in target assays (e.g., enzyme inhibition). For instance, compared urease inhibition across sulfonamide variants, revealing that electron-withdrawing substituents enhance binding affinity. Molecular docking (e.g., using AutoDock Vina) can model interactions between the sulfonamide moiety and active sites .

Q. What strategies resolve contradictions in reported bioactivity data for chloroacetamide derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent, cell lines). Standardize protocols using controls like known inhibitors and validate via orthogonal assays (e.g., fluorescence-based vs. colorimetric). For example, notes limited data on chloroacetamide bioactivity, suggesting iterative testing across multiple models (in vitro enzymatic vs. cell-based) to confirm mechanisms .

Q. How can in silico modeling predict the metabolic pathways and toxicity profile of this compound?

  • Methodological Answer : Use tools like SwissADME to predict CYP450 metabolism sites and ProTox-II for toxicity endpoints (e.g., hepatotoxicity). For chloro-substituted acetamides, prioritize assessing reactive metabolites (e.g., epoxides via epoxide hydrolase interactions). (excluded per guidelines) highlights the need for caution with chloroaromatic compounds due to potential bioaccumulation .

Q. What experimental approaches validate intermolecular interactions (e.g., hydrogen bonding) critical for crystallographic packing?

  • Methodological Answer : X-ray crystallography (as in ) reveals head-to-tail interactions (e.g., C–H⋯O bonds) between acetamide carbonyls and aromatic hydrogens. Computational tools (Mercury Software) analyze packing motifs, while variable-temperature NMR detects dynamic interactions in solution .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for similar acetamide derivatives?

  • Methodological Answer : Yield variations may stem from purification methods (e.g., column chromatography vs. recrystallization) or reagent quality. Replicate protocols from (70–72% yields via recrystallization) and (63–72% via Fe(III)-catalysis) under controlled conditions. Compare purity via HPLC-MS to isolate method-dependent impurities .

Tables of Key Data

Property Technique Example Data Reference
Melting PointDifferential Scanning Calorimetry165–173°C (analog from )
Sulfonamide S=O StretchingFTIR1320 cm⁻¹ ( )
Crystallographic PackingX-ray DiffractionCentrosymmetric C–H⋯O interactions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-Chloro-2-phenoxyphenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide
Reactant of Route 2
Reactant of Route 2
N-(5-Chloro-2-phenoxyphenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide

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